N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide and its derivatives involves several key reactions and methodologies. The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which further undergoes various reactions to produce heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These synthetic pathways rely on regioselective attacks and/or cyclization, leveraging the cyanoacetamido moiety in key precursors against different chemical reagents. This approach facilitates the synthesis of compounds with high inhibitory effects against cancer cell lines, demonstrating the compound's versatility in generating bioactive heterocycles (Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide derivatives has been elucidated through various spectroscopic techniques, including IR, 1H NMR, MS, and X-ray single-crystal diffraction. These analyses reveal intricate details about the compound's structure, such as the conformation of the cyclohexene ring and the planarity of the thiophene ring. The detailed structural insights facilitate understanding the compound's reactivity and potential interactions with biological targets (Wang et al., 2014).
Chemical Reactions and Properties
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide participates in various chemical reactions yielding a diverse array of heterocyclic compounds. Its reactivity patterns encompass dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions, highlighting its potential as a versatile synthetic intermediate. The generated compounds exhibit significant antitumor activities, underscoring the chemical and biological relevance of this compound and its derivatives (Shams et al., 2010).
Physical Properties Analysis
The physical properties of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and potential applications. X-ray diffraction analysis provides valuable information on the crystalline structure, aiding in the design of compounds with desired physical and chemical characteristics (Wang et al., 2014).
Chemical Properties Analysis
The chemical properties of N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide derivatives, such as reactivity, stability, and interaction with various reagents, are influenced by their molecular structure. The compound's ability to undergo different reactions to form a wide range of heterocyclic compounds demonstrates its chemical versatility. This adaptability makes it a valuable scaffold for developing new materials and bioactive molecules (Shams et al., 2010).
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS2/c20-13-7-9-14(10-8-13)24-11-3-6-18(23)22-19-16(12-21)15-4-1-2-5-17(15)25-19/h7-10H,1-6,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQEZWBLOKJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCSC3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide |
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